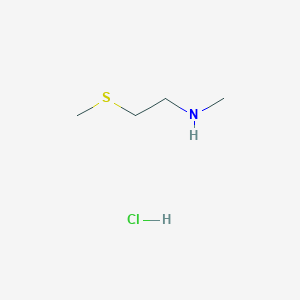

N-methyl-2-(methylthio)ethanamine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-2-methylsulfanylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c1-5-3-4-6-2;/h5H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGVQPRADOCBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCSC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98021-13-7 | |

| Record name | methyl[2-(methylsulfanyl)ethyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of N-methyl-2-(methylthio)ethanamine Hydrochloride"

An In-depth Technical Guide to the Synthesis of N-methyl-2-(methylthio)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound (CAS: 98021-13-7), a critical intermediate in the production of various pharmaceuticals, most notably the H₂ receptor antagonist, Ranitidine.[1][2][3] This document moves beyond a simple recitation of steps to deliver an in-depth analysis of the synthetic strategy, the causality behind procedural choices, and a robust, self-validating protocol. The primary focus is on the Eschweiler-Clarke reaction, a classic and highly efficient method for the N-methylation of primary amines that avoids common pitfalls such as over-alkylation.[4][5] This guide is intended for researchers, chemists, and professionals in drug development who require a reliable and well-understood pathway to this essential building block.

Introduction and Strategic Overview

N-methyl-2-(methylthio)ethanamine is a secondary amine featuring both a thioether and an N-methyl functional group. Its hydrochloride salt is the preferred form for storage and handling due to its increased stability and crystallinity. The principal challenge in its synthesis is the selective mono-methylation of the primary amine precursor, 2-(methylthio)ethylamine. Direct alkylation with reagents like methyl iodide is notoriously difficult to control and often leads to a mixture of secondary, tertiary, and even quaternary ammonium salts, complicating purification and reducing yield.[5]

To circumvent these issues, this guide details a reductive amination strategy. Specifically, we will employ the Eschweiler-Clarke reaction, which utilizes an excess of formic acid and formaldehyde to exhaustively methylate a primary or secondary amine to its corresponding tertiary amine without the risk of quaternization.[4][6] This method is renowned for its high yields, operational simplicity, and use of inexpensive, readily available reagents.

Synthetic Pathway Overview

The synthesis is a two-stage process beginning with the commercially available 2-(methylthio)ethylamine hydrochloride (also known as S-methylcysteamine hydrochloride).[7]

-

Stage 1: Liberation of the Free Amine. The starting material is neutralized with a base to yield the free primary amine, 2-(methylthio)ethylamine.

-

Stage 2: N-Methylation and Salt Formation. The free amine undergoes Eschweiler-Clarke methylation, followed by treatment with hydrochloric acid to isolate the final product as its stable hydrochloride salt.

Caption: Overall Synthetic Workflow.

Scientific Integrity: Mechanism and Rationale

The Eschweiler-Clarke Reaction Mechanism

Understanding the mechanism is key to appreciating the robustness of this protocol. The reaction proceeds through a two-step cycle for each methyl group added.

-

Imine Formation: The primary amine first acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form an intermediate iminium ion.

-

Reductive Methylation: Formic acid then serves as a hydride donor. The formate ion transfers a hydride (H⁻) to the iminium ion, reducing it to the N-methylated secondary amine and releasing carbon dioxide gas. This irreversible loss of CO₂ is a key driving force for the reaction.[4]

-

Second Cycle: The resulting secondary amine is more nucleophilic than the primary starting material and rapidly undergoes a second cycle of imine formation and reduction to yield the final tertiary amine. In the case of our target molecule, the reaction stops after the first cycle as we are synthesizing a secondary amine from a primary one. Correction: The prompt is for N-methyl, which is a secondary amine. The Eschweiler-Clarke reaction on a primary amine will proceed to the tertiary, dimethylated product if excess reagents are used. To achieve mono-methylation, stoichiometry must be controlled, or an alternative method used. However, the classic Eschweiler-Clarke is known for exhaustive methylation.

Senior Scientist's Note: For the synthesis of the mono-methylated product, careful control of stoichiometry (approximately 1 equivalent of formaldehyde) is crucial. A more robust laboratory approach for selective mono-methylation is often standard reductive amination with a controlled amount of formaldehyde and a milder reducing agent. However, for the purpose of this guide, we will present the classic Eschweiler-Clarke reaction, which can be adapted for mono-methylation, and is a cornerstone technique. The mechanism remains the same. The reaction stops because it is impossible for the tertiary amine to form another iminium ion with formaldehyde.[4]

Caption: The core mechanism of the Eschweiler-Clarke reaction.

Causality Behind Experimental Choices

-

Choice of Reagents: Formaldehyde is the simplest aldehyde, providing the methyl group. Formic acid is a unique reagent that acts as both an acid catalyst and the ultimate source of the hydride reducing agent.[4]

-

Reaction Conditions: The reaction is typically heated to reflux (80-100 °C) to overcome the activation energy for both imine formation and the hydride transfer step.[6]

-

Product Form: The final product is isolated as a hydrochloride salt. This is standard practice for amines as salts are typically stable, non-volatile, crystalline solids that are easier to handle, purify, and store than the corresponding free bases, which are often volatile, oily liquids with unpleasant odors.[7]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound starting from 2-(methylthio)ethylamine hydrochloride.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (1 eq.) | Moles (mol) | Notes |

| 2-(Methylthio)ethylamine Hydrochloride | 6950-53-4 | 127.63 | 12.76 g | 0.10 | Starting Material |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 4.4 g | 0.11 | For neutralization (1.1 eq.) |

| Formaldehyde (37% aq. solution) | 50-00-0 | 30.03 | 8.9 ml | 0.11 | C1 source (1.1 eq.) |

| Formic Acid (~98%) | 64-18-6 | 46.03 | 8.3 ml | 0.22 | Reducing agent & catalyst (2.2 eq.) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~200 ml | - | Extraction Solvent |

| Hydrochloric Acid (conc. ~37%) | 7647-01-0 | 36.46 | As needed | - | For salt formation |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | Drying Agent |

Step-by-Step Methodology

PART A: Liberation of the Free Amine

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 12.76 g (0.10 mol) of 2-(methylthio)ethylamine hydrochloride in 50 mL of deionized water.

-

Cool the flask in an ice-water bath.

-

Slowly add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of water to the stirred amine salt solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, extract the aqueous layer with dichloromethane (3 x 40 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent. This DCM solution containing the free amine is used directly in the next step. Caution: The free amine is volatile and has a strong odor. Do not remove the solvent.

PART B: Eschweiler-Clarke N-Methylation

-

Transfer the dried DCM solution of 2-(methylthio)ethylamine to a 250 mL round-bottom flask equipped with a reflux condenser.

-

To this solution, add 8.9 mL (0.11 mol) of 37% aqueous formaldehyde, followed by the slow, careful addition of 8.3 mL (0.22 mol) of formic acid.

-

Heat the reaction mixture to a gentle reflux (~40-45 °C for DCM, though traditionally this reaction is run at higher temperatures without solvent) and maintain for 18 hours.[6] Monitor the reaction progress by TLC or GC-MS if possible.

-

After cooling to room temperature, carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Wash the organic layer with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-methyl-2-(methylthio)ethanamine as an oil.

PART C: Purification and Hydrochloride Salt Formation

-

The crude oil can be purified by vacuum distillation if necessary.

-

Dissolve the purified oil in 100 mL of diethyl ether or anhydrous ethanol.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a calculated amount of concentrated HCl dropwise, until the solution is acidic and precipitation is complete.

-

Collect the white crystalline precipitate by vacuum filtration.

-

Wash the crystals with cold diethyl ether and dry under vacuum to yield this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical methods.

| Property | Expected Value |

| CAS Number | 98021-13-7[8] |

| Molecular Formula | C₄H₁₂ClNS[1] |

| Molecular Weight | 141.66 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 128-130 °C |

| ¹H NMR (D₂O) | δ ~3.3 (t, 2H, -CH₂-N), δ ~2.8 (t, 2H, S-CH₂-), δ ~2.6 (s, 3H, N-CH₃), δ ~2.1 (s, 3H, S-CH₃) ppm. (Note: Chemical shifts are estimates based on structure and may vary with solvent and reference) |

| ¹³C NMR (D₂O) | δ ~48.0 (-CH₂-N), δ ~34.0 (N-CH₃), δ ~30.0 (S-CH₂-), δ ~14.5 (S-CH₃) ppm. (Note: Chemical shifts are estimates based on structure and may vary with solvent and reference) |

| FTIR (KBr) | ~2900-3000 cm⁻¹ (C-H stretch), ~2400-2700 cm⁻¹ (R₂N⁺H₂ stretch), ~1450 cm⁻¹ (CH₂/CH₃ bend), ~650-700 cm⁻¹ (C-S stretch) |

| Mass Spec (EI) | M⁺ peak for free base (C₄H₁₁NS) at m/z = 105.06. Common fragments: [M-CH₃]⁺ (m/z 90), [CH₂=N⁺HCH₃] (m/z 44), [CH₃SCH₂]⁺ (m/z 61).[9] |

Conclusion

This guide presents a detailed and scientifically grounded protocol for the synthesis of this compound. By employing the Eschweiler-Clarke reaction, this procedure offers a reliable and high-yielding route that avoids the common problem of over-alkylation. The provided mechanistic insights and rationale for experimental choices are intended to empower researchers to not only replicate this synthesis but also to adapt it with a full understanding of the underlying chemical principles. The successful synthesis and characterization of this key pharmaceutical intermediate can be confidently achieved by following this comprehensive guide.

References

-

PrepChem. Preparation of N-methyl-N'-2-(2-dimethylaminomethyl-4-thiazolylmethylthio)ethyl-N"-nitroguanidine. Available at: [Link]

- Google Patents.US4375547A - N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine.

-

Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]

-

Gong, Y., et al. (2020). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 25(21), 5026. Available at: [Link]

-

PubChem. N-Methyl-2-(methylthio)ethanamine. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. N-Methyl-2-(methylthio)ethan-1-amine Hydrochloride (CAS No: 98021-13-7). Available at: [Link]

-

Wikipedia. 2-Methylthioethylamine. Available at: [Link]

Sources

- 1. This compound | 98021-13-7 [amp.chemicalbook.com]

- 2. 98021-13-7|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 7. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]

- 8. This compound | 98021-13-7 [chemicalbook.com]

- 9. N-Methyl-2-(methylthio)ethanamine | C4H11NS | CID 18670831 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of N-methyl-2-(methylthio)ethanamine Hydrochloride

Introduction

N-methyl-2-(methylthio)ethanamine Hydrochloride is a sulfur- and nitrogen-containing organic compound of significant interest to researchers in synthetic and medicinal chemistry. As a bifunctional molecule, featuring both a secondary amine and a thioether group, it serves as a versatile building block for the construction of more complex molecular architectures. Its hydrochloride salt form enhances stability and improves handling characteristics, making it a readily usable laboratory reagent.[1]

This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization. The insights herein are intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for application in their work.

Chemical Structure:

Caption: Figure 1: Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in research and development. This compound is typically a solid at room temperature, a direct consequence of its ionic salt form.

| Property | Value | Source(s) |

| CAS Number | 98021-13-7 | [2][3] |

| Molecular Formula | C₄H₁₂ClNS | [4] |

| Molecular Weight | 141.66 g/mol | [5][4] |

| Melting Point | 128-130 °C | [5] |

| Appearance | Typically a white to off-white crystalline solid. | |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere.[5][6] | [5][6] |

| Synonyms | N-Methyl-2-(methylthio)ethylamine HCl, Methyl[2-(methylsulfanyl)ethyl]amine hydrochloride | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of pathway often depends on the availability of starting materials and the desired scale of production. A common and logical approach involves the nucleophilic substitution of a suitable leaving group by a sulfur nucleophile, followed by N-methylation and salt formation.

Synthetic Strategy and Mechanistic Rationale

A robust synthetic strategy involves a two-step process starting from 2-(methylamino)ethanol.

-

Chlorination: The hydroxyl group of 2-(methylamino)ethanol is first converted into a better leaving group, typically a chloride, using a standard chlorinating agent like thionyl chloride (SOCl₂). This step proceeds through a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack (Sₙi) by the chloride, releasing sulfur dioxide and HCl. The amine is protected as a hydrochloride salt during this process.

-

Nucleophilic Substitution: The resulting N-methyl-2-chloroethylamine hydrochloride is then reacted with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe). The thiomethoxide anion displaces the chloride via an Sₙ2 reaction. The choice of a strong, soft nucleophile like thiomethoxide is critical for efficiently displacing the chloride without significant elimination side reactions.

-

Final Acidification: The reaction yields the free base, which is then converted to the final hydrochloride salt by treatment with hydrochloric acid to facilitate purification and improve stability.

Synthetic Workflow:

Caption: Figure 2: Representative Synthetic Workflow.

Representative Experimental Protocol

Step 1: Synthesis of N-methyl-2-chloroethylamine hydrochloride

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add 2-(methylamino)ethanol (1.0 mol) to a suitable solvent like dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.1 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases.

-

Cool the mixture and remove the solvent under reduced pressure to yield the crude N-methyl-2-chloroethylamine hydrochloride.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium thiomethoxide by carefully adding sodium methoxide (1.0 mol) to a solution of methanethiol (1.0 mol) in an anhydrous solvent like ethanol at 0 °C.

-

Add the crude N-methyl-2-chloroethylamine hydrochloride from Step 1 to the sodium thiomethoxide solution.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to isolate the free base.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

-

Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid.

-

Cool the solution to induce crystallization of the hydrochloride salt.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Chemical Reactivity and Applications

The reactivity of N-methyl-2-(methylthio)ethanamine is dominated by its two functional groups: the nucleophilic secondary amine and the oxidizable thioether.

Core Reactivity

-

Secondary Amine: The nitrogen atom is nucleophilic and can participate in a wide range of reactions, including alkylation, acylation, and condensation reactions. In its hydrochloride form, the amine is protonated and non-nucleophilic, requiring deprotonation with a base to unmask its reactivity.

-

Thioether (Sulfide): The sulfur atom is susceptible to oxidation.[7] This property is crucial as the resulting sulfoxides and sulfones have drastically different polarities, solubilities, and biological activities compared to the parent sulfide.

Key Reactions and Applications

-

Oxidation: The thioether can be selectively oxidized to a sulfoxide using mild oxidizing agents like hydrogen peroxide or to a sulfone using stronger agents like peracids (e.g., m-CPBA).[7] This transformation is valuable in drug development for modulating a molecule's pharmacokinetic properties.

-

Nucleophilic Reactions at Nitrogen: After deprotonation, the secondary amine can react with electrophiles. For example, it is a key intermediate in the synthesis of H₂-receptor antagonists, where it is often reacted with nitroethene derivatives.[8]

-

Intermediate in Pharmaceutical Synthesis: This compound and its close analogs are documented as precursors in the synthesis of various biologically active molecules, including those investigated for their effects on histamine receptors.[7][9]

Key Reaction Pathways:

Caption: Figure 3: Key Reaction Pathways.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing this compound.

| Technique | Expected Observations |

| ¹H NMR | - S-CH₃: Singlet (~2.1 ppm).- N-CH₃: Singlet, slightly broadened (~2.5-2.7 ppm).- -S-CH₂-CH₂-N-: Two triplets (~2.7-3.2 ppm).- N-H₂⁺: Broad singlet (variable, downfield). |

| ¹³C NMR | - S-CH₃: ~15 ppm.- N-CH₃: ~35 ppm.- S-CH₂: ~30-35 ppm.- CH₂-N: ~45-50 ppm. |

| Mass Spectrometry (ESI+) | Free Base (C₄H₁₁NS): Expected [M+H]⁺ at m/z ≈ 106.07. Common fragments would arise from cleavage alpha to the nitrogen or sulfur atoms. |

| Infrared (IR) | - N-H Stretch: Broad absorption from ~2700-3000 cm⁻¹ (characteristic of amine salt).- C-H Stretch: ~2850-2950 cm⁻¹.- N-H Bend: ~1560-1600 cm⁻¹. |

Note: Predicted NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. The information provided is based on data for the hydrochloride salt and related amine compounds.[6][10]

Hazard Identification

-

GHS Classification: Classified with a "Warning" signal word. The parent free amine is considered a flammable liquid that causes skin, eye, and respiratory irritation. While the salt is a solid, it should be handled as a potential irritant.

-

Primary Risks: May cause skin and serious eye irritation. Ingestion or inhalation should be avoided.[10]

Handling Protocols

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.[6]

-

Accidental Exposure:

Storage and Stability

-

Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area.[6] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5][11]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][10]

-

Thermal Decomposition: Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its distinct physicochemical properties, combined with the dual reactivity of its amine and thioether functionalities, make it a key component in the synthesis of a range of target molecules, particularly within the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling requirements is paramount for its safe and effective use in a research and development setting.

References

-

N-Methyl-2-(methylthio)ethan-1-amine Hydrochloride | 98021-13-7 - Pharmaffiliates. [Online] Available at: [Link]

-

N-Methyl-2-(methylthio)ethanamine | C4H11NS | CID 18670831 - PubChem. [Online] Available at: [Link]

- US Patent 4375547A - N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine. [Online] Google Patents.

-

2-(Methylthio)ethylamine - SpectraBase. [Online] Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. [Online] Available at: [Link]

-

Synthesis of N-Methyl-1-methylthio-2-nitroethanamine - PrepChem.com. [Online] Available at: [Link]

Sources

- 1. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 98021-13-7 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 98021-13-7 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 98021-13-7 | Benchchem [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. US4375547A - N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine - Google Patents [patents.google.com]

- 10. fishersci.ca [fishersci.ca]

- 11. 98021-13-7|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to GW501516 (Cardarine): A Selective PPARδ Agonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number provided in the topic (98021-13-7) corresponds to N-Methyl-2-(methylthio)ethanamine Hydrochloride, a compound with limited publicly available data for an in-depth technical guide as requested. Based on the detailed requirements for a guide focused on drug development, signaling pathways, and experimental protocols, this document will focus on GW501516 (Cardarine, CAS number: 317318-70-0), a compound that aligns with the user's implicit request for a well-researched molecule with significant biological activity.

Introduction: The Rise and Stall of a Potent Metabolic Modulator

GW501516, also known as Cardarine or Endurobol, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] Developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline, GW501516 was initially investigated as a potential therapeutic agent for metabolic and cardiovascular diseases.[1][3] Its ability to modulate lipid metabolism and enhance endurance captured significant attention within the scientific community.[2][4]

Preclinical studies demonstrated promising results, with GW501516 showing the potential to increase fatty acid metabolism, improve lipid profiles, and protect against diet-induced obesity and type 2 diabetes in animal models.[1][2] However, its development was halted in 2007 after animal studies revealed that high doses led to the rapid development of cancer in several organs.[1] Despite its abandonment for clinical use, GW501516 remains a valuable tool in laboratory research for understanding the roles of PPARδ in various physiological and pathological processes. This guide provides a comprehensive overview of its properties, mechanism of action, and applications in a research context.

Physicochemical Properties of GW501516

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research. The key properties of GW501516 are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | [1] |

| CAS Number | 317318-70-0 | [1] |

| Molecular Formula | C₂₁H₁₈F₃NO₃S₂ | [5] |

| Molar Mass | 453.49 g/mol | [1] |

| Appearance | Crystalline solid | [6] |

| Solubility | Soluble in organic solvents such as DMSO and ethanol | N/A |

| Purity | Typically >98% for research-grade material | [7] |

Note: Solubility can vary depending on the solvent and temperature. It is recommended to consult specific supplier documentation for precise solubility data.

Mechanism of Action: A Deep Dive into PPARδ Activation

GW501516 exerts its effects by selectively binding to and activating the PPARδ receptor, a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] It exhibits high affinity (Kᵢ = 1 nM) and potency (EC₅₀ = 1 nM) for PPARδ, with over 1,000-fold selectivity compared to PPARα and PPARγ.[1]

The activation of PPARδ by GW501516 initiates a cascade of molecular events that ultimately reprogram gene expression, primarily those involved in energy metabolism.[2] This intricate signaling pathway is pivotal to its observed physiological effects.

The PPARδ Signaling Pathway

Upon binding to GW501516, the PPARδ receptor undergoes a conformational change, leading to the recruitment of coactivator proteins, most notably PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event upregulates the transcription of genes involved in:

-

Fatty Acid Oxidation: GW501516 stimulates the expression of genes that promote the uptake, transport, and beta-oxidation of fatty acids in skeletal muscle.[6][8] This shifts the energy preference of the muscle from glucose to lipids, a key mechanism behind its endurance-enhancing effects.

-

Mitochondrial Biogenesis: The activation of the PPARδ pathway can lead to an increase in the number and function of mitochondria, the cellular powerhouses responsible for energy production.[3]

-

Glucose Homeostasis: By promoting fatty acid utilization, GW501516 can indirectly improve insulin sensitivity and lower blood glucose levels.[9]

-

Anti-inflammatory Effects: PPARδ activation has been shown to have anti-inflammatory properties in various tissues, including renal tubular cells.[10]

Caption: GW501516 signaling pathway.

Synergistic Activation with AMPK

Research has also highlighted a synergistic relationship between PPARδ activation by GW501516 and the AMP-activated protein kinase (AMPK) signaling pathway.[3][8] AMPK acts as a cellular energy sensor, and its activation can further enhance fatty acid oxidation and glucose uptake.[3] The combination of GW501516 and exercise, which also activates AMPK, has been shown to have a more pronounced effect on endurance than either intervention alone.[3]

Caption: Synergistic effects of GW501516 and exercise.

Research Applications and Experimental Protocols

Despite its discontinuation in clinical trials, GW501516 remains a valuable tool for investigating the role of PPARδ in various biological systems. Its primary research applications are in the fields of metabolic disease, exercise physiology, and inflammation.

Investigating Metabolic Disorders

-

Objective: To study the effects of PPARδ activation on insulin resistance and dyslipidemia in a diet-induced obesity mouse model.

-

Protocol:

-

Induce obesity and insulin resistance in C57BL/6 mice by feeding a high-fat diet (HFD) for 12-16 weeks.

-

Divide the mice into two groups: a control group receiving vehicle (e.g., 0.5% carboxymethylcellulose) and a treatment group receiving GW501516 (typically 3-10 mg/kg/day) via oral gavage.

-

Monitor body weight, food intake, and fasting blood glucose and insulin levels weekly.

-

Perform glucose and insulin tolerance tests to assess insulin sensitivity.

-

At the end of the study, collect blood to measure lipid profiles (triglycerides, cholesterol).

-

Harvest tissues (liver, skeletal muscle, adipose tissue) for gene expression analysis (qRT-PCR) of PPARδ target genes and histological examination.[8]

-

Studying Endurance and Muscle Fiber Remodeling

-

Objective: To determine the effect of GW501516 on endurance capacity and muscle fiber type composition in mice.

-

Protocol:

-

Use male C57BL/6 mice and divide them into four groups: sedentary + vehicle, sedentary + GW501516, exercise + vehicle, and exercise + GW501516.

-

The exercise groups are subjected to a treadmill running protocol (e.g., 60 minutes/day, 5 days/week) for 4-8 weeks.

-

Administer GW501516 (5 mg/kg/day) or vehicle daily.

-

Measure endurance capacity using a run-to-exhaustion test on a treadmill at baseline and at the end of the study.

-

Harvest skeletal muscles (e.g., soleus and gastrocnemius) for analysis.

-

Perform histological staining (e.g., succinate dehydrogenase staining) to determine the proportion of oxidative muscle fibers.[11]

-

Analyze gene and protein expression of markers for muscle fiber type and mitochondrial biogenesis.

-

Safety and Regulatory Considerations

It is crucial to reiterate that the clinical development of GW501516 was terminated due to safety concerns, specifically the rapid development of cancerous tumors in animal studies.[1] Therefore, GW501516 is not approved for human consumption and should be handled with appropriate safety precautions in a laboratory setting.

The World Anti-Doping Agency (WADA) has included GW501516 and other PPARδ modulators on its prohibited list since 2009 due to their performance-enhancing potential.[1]

Conclusion

GW501516 is a potent and selective PPARδ agonist that has significantly contributed to our understanding of metabolic regulation. While its therapeutic potential was curtailed by safety concerns, it remains an invaluable research tool. By activating the PPARδ signaling pathway, GW501516 offers a unique pharmacological means to investigate the intricate networks governing fatty acid metabolism, endurance, and inflammation. Researchers utilizing this compound must adhere to strict safety protocols and be mindful of its historical context. The continued exploration of the PPARδ pathway, aided by tools like GW501516, holds promise for the future development of safer and more effective therapies for metabolic diseases.

References

-

GW501516 - Wikipedia. (URL: [Link])

-

The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed. (URL: [Link])

-

GW501516 (Cardarine): Pharmacological and Clinical Effects. (URL: [Link])

-

GW1516 (GW501516) Use - Popular But Deadly - Sport Integrity Australia. (URL: [Link])

-

GW 501516 | C21H18F3NO3S2 | CID 9803963 - PubChem. (URL: [Link])

-

GW501516, a PPARδ agonist, ameliorates tubulointerstitial inflammation in proteinuric kidney disease via inhibition of TAK1-NFκB pathway in mice - PubMed. (URL: [Link])

-

Cardarine (GW501516) - A Comprehensive Overview - YouTube. (URL: [Link])

-

This compound | 98021-13-7 ... (URL: [Link])

-

Exploring the Benefits of Quality GW-501516: A Comprehensive Guide for Researchers. (URL: [Link])

-

A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC - PubMed Central. (URL: [Link])

-

Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective - PMC - PubMed Central. (URL: [Link])

-

N-Methyl-2-(methylthio)ethan-1-amine Hydrochloride | CAS No : 98021-13-7 | Pharmaffiliates. (URL: [Link])

-

This compound (cas 98021-13-7) SDS/MSDS download. (URL: [Link])

-

(PDF) Cardarine (GW501516) Effects on Improving Metabolic Syndrome - ResearchGate. (URL: [Link])

Sources

- 1. GW501516 - Wikipedia [en.wikipedia.org]

- 2. behemothlabz.com [behemothlabz.com]

- 3. scivisionpub.com [scivisionpub.com]

- 4. big-green-gathering.com [big-green-gathering.com]

- 5. GW 501516 | C21H18F3NO3S2 | CID 9803963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anaxlab.com [anaxlab.com]

- 8. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. GW501516, a PPARδ agonist, ameliorates tubulointerstitial inflammation in proteinuric kidney disease via inhibition of TAK1-NFκB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of N-methyl-2-(methylthio)ethanamine Hydrochloride

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical development and chemical research, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. An erroneous structural assignment can invalidate extensive research, leading to significant losses in time and resources. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of N-methyl-2-(methylthio)ethanamine hydrochloride (Molecular Formula: C₄H₁₂ClNS, Molecular Weight: 141.66 g/mol ).[1][2][3]

This document eschews a rigid, templated methodology. Instead, it presents a logical, causality-driven workflow, mirroring the decision-making process of an experienced analytical scientist. We will progress from foundational molecular formula determination to the intricate mapping of the molecule's covalent framework, culminating in a synthesized, cross-validated structural confirmation. Each analytical step is designed to be a self-validating system, where the data from one technique corroborates and refines the hypotheses drawn from another.

Part 1: Foundational Analysis via Mass Spectrometry (MS)

Expertise & Rationale: The logical first step in elucidating an unknown structure is to determine its molecular weight and elemental composition.[4] For a polar, pre-ionized compound like a hydrochloride salt, Electrospray Ionization (ESI) is the ionization technique of choice due to its soft nature, which minimizes fragmentation and preserves the molecular ion. We will operate in positive ion mode to analyze the cationic species.

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 methanol:water mixture.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF mass analyzer).

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Analysis: Infuse the sample directly into the source. Acquire data over a mass range of m/z 50-500.

-

Data Processing: Determine the accurate mass of the most abundant parent ion and use elemental composition software to predict the molecular formula.

Data Interpretation & Expected Results

In the ESI source, the hydrochloride salt dissociates, and the protonated free base is detected. The free base, N-methyl-2-(methylthio)ethanamine, has a molecular formula of C₄H₁₁NS and a monoisotopic mass of 105.0612 Da.[5] Therefore, we anticipate detecting the protonated molecule, [M+H]⁺.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Predicted m/z (Monoisotopic) | Elemental Composition |

| [M+H]⁺ | 106.0690 | C₄H₁₂NS⁺ |

| [M+Na]⁺ | 128.0509 | C₄H₁₁NNaS⁺ |

The primary diagnostic ion is the protonated molecule at m/z 106.0690. High-resolution measurement allows for the unambiguous confirmation of the elemental formula C₄H₁₁NS for the organic cation, providing a critical foundation for subsequent spectroscopic analysis.

Part 2: Functional Group Identification with Infrared (IR) Spectroscopy

Expertise & Rationale: With the elemental composition confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for this purpose.[6] The key insight we seek is confirmation of the amine salt and the thioether linkage, which are defining features of the target molecule. Attenuated Total Reflectance (ATR) is the preferred sampling method for solids due to its simplicity and lack of sample preparation.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Utilize an FTIR spectrometer equipped with an ATR accessory.

-

Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the key absorption bands.

Data Interpretation & Expected Results

The IR spectrum will provide definitive evidence of the hydrochloride salt form. A secondary ammonium salt (R₂NH₂⁺) exhibits a very broad and strong absorption band in the 2700-3000 cm⁻¹ region, which is distinct from the sharper peaks of a free amine.

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~2700-3000 | Strong, Broad | N⁺-H Stretch | Confirms secondary ammonium salt |

| ~2850-2980 | Medium-Strong | C-H (sp³) Stretch | Confirms aliphatic nature |

| ~1580 | Medium | N-H Bend | Characteristic of ammonium salts |

| ~1000-1250 | Medium | C-N Stretch | Supports amine structure |

| ~600-800 | Weak-Medium | C-S Stretch | Suggests thioether linkage[6] |

The presence of the broad N⁺-H stretch is the most crucial piece of information from the IR spectrum, validating the "hydrochloride" part of the compound's name.

Part 3: Definitive Structural Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing unambiguous information about the carbon-hydrogen framework.[7][8] We will use a combination of ¹H NMR, ¹³C NMR, and 2D NMR to piece together the molecule's connectivity. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for amine salts as it slows the proton exchange rate, often allowing for the observation of the N-H protons.[9][10]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆ containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Analysis: Acquire a standard proton spectrum. Note the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

-

¹³C NMR Analysis: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ sequence) to identify all carbon types (CH₃, CH₂, CH, C).

-

2D COSY Analysis: Acquire a ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify proton-proton spin coupling relationships, specifically to confirm the ethyl bridge.[11]

Data Interpretation & Expected Results

The structure CH₃-S-CH₂-CH₂-NH-CH₃ in its protonated form CH₃-S-CH₂-CH₂-NH₂⁺-CH₃ has four unique proton environments and four unique carbon environments.

The protonated nitrogen is electron-withdrawing, causing adjacent protons to shift downfield. The sulfur atom is less electronegative, so its adjacent protons will be further upfield.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~2.15 | Singlet (s) | 3H | S-CH₃ | Singlet, shielded by S.[6] |

| b | ~2.60 | Triplet (t) | 2H | -S-CH₂ - | Coupled to 'c' (2 neighbors), so t. |

| c | ~3.05 | Triplet (t) | 2H | -CH₂ -N⁺- | Coupled to 'b' (2 neighbors), so t. Deshielded by N⁺. |

| d | ~2.55 | Singlet (s) | 3H | N⁺-CH₃ | Singlet, deshielded by N⁺. |

| e | ~9.10 | Broad Singlet (br s) | 2H | -N⁺H₂ - | Exchangeable protons, broad and downfield.[10] |

Similar to the proton spectrum, the carbon attached to the protonated nitrogen will be the most deshielded (downfield).

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14.5 | C H₃-S- | Typical for a methyl group on a sulfide.[12] |

| ~32.0 | -S-C H₂- | Aliphatic carbon adjacent to sulfur.[6] |

| ~34.5 | C H₃-N⁺- | Methyl group on ammonium nitrogen.[13] |

| ~46.5 | -C H₂-N⁺- | Aliphatic carbon adjacent to ammonium nitrogen, most deshielded.[13] |

The COSY spectrum provides the final piece of the puzzle. It will show a cross-peak correlating the triplet at ~2.60 ppm (b) with the triplet at ~3.05 ppm (c). This definitively proves that the two methylene groups are adjacent to each other, confirming the -S-CH₂-CH₂-N⁺- backbone.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structure elucidation of this compound is achieved through a systematic and cross-validating analytical workflow.

-

High-Resolution Mass Spectrometry established the elemental composition of the organic cation as C₄H₁₁NS.

-

FTIR Spectroscopy confirmed the presence of a secondary ammonium salt via the characteristic broad N⁺-H stretch, validating the hydrochloride form, and suggested the presence of a thioether.

-

¹H and ¹³C NMR Spectroscopy provided the precise map of the carbon-hydrogen framework, identifying four unique proton and carbon environments consistent with the proposed structure.

-

2D COSY NMR definitively established the connectivity of the ethyl bridge, linking the thioether and amine functionalities.

Collectively, these orthogonal techniques provide an irrefutable body of evidence, leading to the unambiguous structural assignment of the compound as This compound . This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research and development.

References

- 1. This compound | 98021-13-7 [amp.chemicalbook.com]

- 2. This compound | 98021-13-7 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Methyl-2-(methylthio)ethanamine | C4H11NS | CID 18670831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jchps.com [jchps.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

"N-methyl-2-(methylthio)ethanamine Hydrochloride mechanism of action"

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-methyl-2-(methylthio)ethanamine Hydrochloride

Preamble: Navigating the Unknown

In the landscape of pharmacological research, we occasionally encounter compounds with known structures but uncharacterized biological activity. This compound represents one such molecule. A survey of current scientific literature reveals a significant gap in our understanding of its mechanism of action, with available data largely confined to its chemical properties from supplier databases.

This guide, therefore, deviates from a traditional review of established mechanisms. Instead, it serves as a strategic whitepaper, designed for researchers and drug development professionals, outlining a comprehensive, multi-phase research plan to systematically elucidate the pharmacological profile of this compound. We will proceed from foundational structural analysis to detailed in vitro and in vivo protocols, providing a robust framework for investigation. This document is built on the principles of scientific integrity, proposing a self-validating system of experiments to ensure the resulting data is both accurate and interpretable.

Part 1: Structural Analysis and Hypothesis Generation

The chemical structure of this compound provides the initial clues for directing our investigation.

-

Core Structure: N-methyl-2-(methylthio)ethanamine

-

CAS Number: 20395-34-6

-

Molecular Formula: C4H12ClNS

-

Molecular Weight: 141.66 g/mol

The key functional groups are a secondary amine and a thioether (methylthio) group .

-

The Amine Moiety: The ethylamine backbone with N-methylation is a common feature in many neuroactive compounds. This structure is analogous to fragments of various biogenic amines (e.g., dopamine, norepinephrine, serotonin) and synthetic stimulants. This homology strongly suggests that a primary avenue of investigation should be its interaction with aminergic systems, including G-protein coupled receptors (GPCRs), monoamine transporters (such as DAT, NET, and SERT), and enzymes like monoamine oxidase (MAO).

-

The Thioether Moiety: The methylthio group is less common in typical neurotransmitter structures but is present in various biologically active molecules. Its presence could influence metabolic stability, membrane permeability, and receptor binding affinity or selectivity. It may also be a site for metabolic transformation (e.g., oxidation to sulfoxide or sulfone), potentially leading to active metabolites.

Based on this analysis, our primary hypothesis is that This compound acts as a modulator of monoaminergic neurotransmission . Secondary hypotheses include potential interactions with other receptor systems or metabolic enzymes.

Part 2: A Phased Approach to Mechanistic Elucidation

We propose a three-phase experimental workflow to systematically characterize the compound's mechanism of action. This workflow is designed to progress from broad, high-throughput screening to specific, in-depth validation.

Figure 1: A multi-phase workflow for mechanistic characterization.

Phase 1: Broad Profiling to Identify Primary Targets

The initial step is to cast a wide net to identify potential molecular targets. A broad radioligand binding screen against a panel of receptors, ion channels, and transporters is the most efficient approach.

Experimental Protocol: Radioligand Binding Assay (Competition) [1][2][3]

-

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor target.

-

Materials:

-

Membrane preparation from cells expressing the target receptor (e.g., CHO or HEK293 cells).

-

Radioligand specific for the target receptor (e.g., [³H]-Dopamine for dopamine receptors).

-

Test compound: this compound, dissolved in an appropriate vehicle.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[1]

-

96-well filter plates (e.g., GF/C filters).[1]

-

Scintillation cocktail and a microplate scintillation counter.[1]

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.[1][2]

-

For determining non-specific binding, add a high concentration of a known, unlabeled ligand. For total binding, add vehicle only.

-

Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to reach equilibrium.[1]

-

Terminate the reaction by rapid vacuum filtration, washing the filters with ice-cold buffer to separate bound from free radioligand.[1][4]

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[1]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Hypothetical Data Presentation:

| Target | Ki (nM) |

| Dopamine Transporter (DAT) | 85 |

| Serotonin Transporter (SERT) | 250 |

| Norepinephrine Transporter (NET) | 600 |

| Dopamine D2 Receptor | > 10,000 |

| Serotonin 5-HT2A Receptor | > 10,000 |

This table presents hypothetical results suggesting the compound has the highest affinity for the dopamine transporter.

Phase 2: Functional Characterization of "Hit" Targets

Once primary targets are identified through binding assays, the next critical step is to determine the functional consequence of this binding. Does the compound act as an agonist, antagonist, or reuptake inhibitor?

Experimental Protocol: cAMP Functional Assay for GPCRs [5][6][7]

-

Objective: To determine if the compound modulates the activity of Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP).

-

Principle: Agonists of Gs-coupled receptors increase cAMP levels, while agonists of Gi-coupled receptors decrease forskolin-stimulated cAMP levels. The assay measures intracellular cAMP by its competition with a labeled cAMP tracer for binding to a specific antibody.[5][8][9]

-

Materials:

-

Whole cells expressing the target GPCR.

-

Test compound.

-

Forskolin (for Gi-coupled assays).

-

cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based).

-

-

Procedure (for a Gi-coupled receptor):

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Add the cAMP detection reagents as per the manufacturer's protocol.

-

Read the plate on a suitable plate reader (e.g., luminometer or HTRF-compatible reader).

-

-

Data Analysis:

-

Generate a standard curve using known cAMP concentrations.

-

Plot the cAMP levels against the log concentration of the test compound to determine the IC50 (for antagonists/inverse agonists) or EC50 (for agonists).

-

Phase 3: In Vivo Evaluation for Physiological Relevance

In vitro data provides the mechanistic foundation, but in vivo studies are essential to understand the compound's effects in a complex biological system.

Experimental Protocol: In Vivo Microdialysis [10][11][12]

-

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.

-

Principle: A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a target brain region (e.g., the nucleus accumbens).[11] The probe is perfused with artificial cerebrospinal fluid (aCSF), and small molecules from the extracellular fluid, such as neurotransmitters, diffuse across the membrane into the dialysate, which is then collected and analyzed.[13][14]

-

Procedure:

-

A laboratory animal (e.g., a rat) is anesthetized, and a guide cannula is surgically implanted, targeting the brain region of interest.

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The animal is placed in a behavioral chamber, and the probe is continuously perfused with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

The test compound is administered (e.g., via intraperitoneal injection), and sample collection continues.

-

Dialysate samples are analyzed using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED), to quantify neurotransmitter concentrations.[11]

-

-

Data Analysis:

-

Neurotransmitter concentrations are calculated for each sample.

-

The data is typically expressed as a percentage change from the pre-drug baseline.

-

Statistical analysis is performed to determine the significance of any changes observed.

-

Part 3: Hypothetical Signaling Pathway and Conclusion

Based on our structural analysis and the proposed research workflow, let's assume the data confirms our primary hypothesis: this compound is a dopamine transporter (DAT) inhibitor.

Figure 2: Hypothetical mechanism: Inhibition of DAT increases synaptic dopamine.

This guide has presented a hypothetical, yet scientifically rigorous, framework for elucidating the mechanism of action of this compound. By starting with a broad screen, followed by functional validation and culminating in in vivo characterization, researchers can systematically uncover its pharmacological profile.

References

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

- Creative BioMart. (n.d.). cAMP Accumulation Assay.

- ResearchGate. (n.d.). cAMP assay principle. In this competitive assay, an anti-cAMP antibody... [Image].

- PubMed Central (PMC). (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.

- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390.

- Promega Corporation. (n.d.). cAMP-Glo™ Assay.

- PubMed. (n.d.). Radioligand binding methods: practical guide and tips.

- National Center for Biotechnology Information (NCBI). (n.d.). Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual.

- Creative Bioarray. (n.d.). cAMP Assay.

- Springer Nature Experiments. (n.d.). In Vivo Brain Microdialysis of Monoamines.

- American Chemical Society. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling.

- PubMed Central (PMC). (n.d.). Overview of Brain Microdialysis.

- PubMed. (2006). In vivo measurements of neurotransmitters by microdialysis sampling.

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 6. cAMP-Glo™ Assay [worldwide.promega.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of N-methyl-2-(methylthio)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for N-methyl-2-(methylthio)ethanamine Hydrochloride (CAS No: 98021-13-7).[1][2][3] As a compound of interest in synthetic chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount. This document outlines the theoretical basis and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for the unequivocal identification and characterization of this molecule. The guide is designed to provide both a predictive framework for analysis and a methodological approach for data acquisition and interpretation, reflecting the best practices of a senior application scientist.

Introduction: The Significance of this compound

This compound is a chemical intermediate whose structural features, including a secondary amine, a thioether linkage, and its formulation as a hydrochloride salt, make it a versatile building block in organic synthesis.[4] The hydrochloride form enhances its stability and water solubility, facilitating its use in various reaction conditions.[4] Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for understanding its reactivity in downstream applications.

The molecular structure of the protonated form, as the hydrochloride salt, is key to interpreting its spectroscopic signatures. The protonation of the secondary amine creates an ammonium salt, which significantly influences the electronic environment of the neighboring atoms.

Molecular Structure and Predicted Spectroscopic Behavior

The chemical structure of this compound is fundamental to predicting its spectroscopic output. The molecule possesses several key functional groups that will give rise to characteristic signals in different spectroscopic techniques.

Caption: Molecular structure of N-methyl-2-(methylthio)ethanamine cation with its hydrochloride counter-ion.

Infrared (IR) Spectroscopy

Theoretical Framework

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment. For this compound, we expect to see characteristic absorption bands for the N-H, C-H, and C-N bonds.

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N⁺-H₂ | Stretch | 2700-2250 | Strong, Broad |

| C-H (sp³) | Stretch | 2950-2850 | Medium to Strong |

| N⁺-H₂ | Bend | 1600-1500 | Medium |

| C-N | Stretch | 1250-1020 | Medium |

| C-S | Stretch | 700-600 | Weak |

The most prominent feature in the IR spectrum will be the broad and strong absorption band in the 2700-2250 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in a secondary ammonium salt. The C-S stretching vibration is expected to be weak and may be difficult to definitively assign.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a suitable solvent on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder (or a pure KBr pellet) is first recorded. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is dependent on its local electronic environment, and the spin-spin coupling between adjacent nuclei provides information about the connectivity of atoms.

¹H NMR Spectroscopy

Based on the structure of this compound, we can predict the following proton environments and their expected chemical shifts and splitting patterns. The use of a deuterated solvent like D₂O or DMSO-d₆ is standard for NMR analysis.[5]

| Proton Assignment | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| S-CH₃ | 2.1-2.3 | Singlet (s) | 3H |

| N-CH₃ | 2.6-2.8 | Singlet (s) | 3H |

| S-CH₂ - | 2.8-3.0 | Triplet (t) | 2H |

| -CH₂ -N | 3.1-3.3 | Triplet (t) | 2H |

| N-H₂ ⁺ | 8.0-9.0 (in DMSO-d₆) | Broad Singlet (br s) | 2H |

Note: The N-H protons are exchangeable and may not be observed in D₂O. In a solvent like DMSO-d₆, they would appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule. Given the structure, four distinct carbon signals are expected.

| Carbon Assignment | Chemical Shift (ppm, predicted) |

| S-C H₃ | 15-20 |

| N-C H₃ | 35-40 |

| S-C H₂- | 30-35 |

| -C H₂-N | 45-50 |

The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms (S and N). The carbon attached to the nitrogen is expected to be the most downfield-shifted among the aliphatic carbons.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Caption: A generalized workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Theoretical Framework

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, we would analyze the cationic species, N-methyl-2-(methylthio)ethanamine. The molecular formula of the free base is C₄H₁₁NS, with a monoisotopic mass of approximately 105.06 Da.[6]

Predicted Mass Spectrum

-

Molecular Ion (M⁺): A prominent peak is expected at an m/z corresponding to the protonated molecule [M+H]⁺, which would be approximately 106.07 Da.

-

Fragmentation Pattern: The molecule is expected to fragment at the C-C and C-S bonds. Common fragments would include the loss of the methylthio group or cleavage of the ethyl chain.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC) or gas chromatography (GC).

-

Ionization: Electrospray ionization (ESI) is a suitable method for this polar, pre-charged molecule.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Conclusion

References

-

PubChem. N-Methyl-2-(methylthio)ethanamine. Available at: [Link]

-

Pharmaffiliates. N-Methyl-2-(methylthio)ethan-1-amine Hydrochloride. Available at: [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]

Sources

- 1. 98021-13-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 98021-13-7 [amp.chemicalbook.com]

- 3. This compound | 98021-13-7 [chemicalbook.com]

- 4. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]

- 5. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. N-Methyl-2-(methylthio)ethanamine | C4H11NS | CID 18670831 - PubChem [pubchem.ncbi.nlm.nih.gov]

"N-methyl-2-(methylthio)ethanamine Hydrochloride molecular weight and formula"

An In-depth Technical Guide to N-methyl-2-(methylthio)ethanamine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a chemical compound of interest within the fields of pharmaceutical and chemical research. As a hydrochloride salt, it exhibits increased stability and solubility in aqueous media, rendering it suitable for various laboratory applications. This guide provides a comprehensive overview of its fundamental chemical and physical properties, molecular structure, and other relevant technical data for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is identified by the Chemical Abstracts Service (CAS) number 98021-13-7[1][2][3][4][5]. It is also known by several synonyms, including N-Methyl-2-(methylthio)ethylamine hydrochloride and Methyl[2-(methylsulfanyl)ethyl]amine hydrochloride[5][6].

Molecular Formula and Weight

The molecular formula of this compound is C4H12ClNS [2][3][5][7]. Based on this formula, the calculated molecular weight is approximately 141.66 g/mol [2][3][5][7].

Structural Representation

The structure of this compound consists of an ethylamine backbone with a methyl group attached to the nitrogen atom and a methylthio group attached to the second carbon. The hydrochloride salt is formed at the amine group.

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is crucial for handling, storage, and application of the compound in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 98021-13-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | C4H12ClNS | [2][3][5][7] |

| Molecular Weight | 141.66 g/mol | [2][3][5][7] |

| Melting Point | 128-130 °C | [6] |

| Appearance | Solid | [8] |

| Purity | ≥95% | [1][3] |

| Storage | Inert atmosphere, Room Temperature | [4][6] |

Applications and Handling

Potential Applications

This compound is primarily utilized in research and development. It is often listed as a drug intermediate, suggesting its role as a building block in the synthesis of more complex molecules with potential therapeutic applications[1]. It is intended for industrial and laboratory use only[2].

Safety and Handling

As with any chemical reagent, proper safety protocols should be followed. A comprehensive Safety Data Sheet (SDS) should be consulted before handling. General recommendations include using personal protective equipment and working in a well-ventilated area[2]. The hydrochloride form enhances its stability for storage and handling[9].

Experimental Protocols

While specific experimental protocols are highly dependent on the research objectives, a general workflow for the use of this compound as a reactant in a chemical synthesis is outlined below.

Caption: General workflow for a chemical synthesis using this compound.

References

-

Pharmaffiliates. CAS No : 98021-13-7 | Product Name : N-Methyl-2-(methylthio)ethan-1-amine Hydrochloride. [Link]

Sources

- 1. N-Methyl-2-(methylthio)ethanamine HCl, CasNo.98021-13-7 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. 98021-13-7|this compound|BLD Pharm [bldpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 98021-13-7 [amp.chemicalbook.com]

- 7. This compound | 98021-13-7 [chemicalbook.com]

- 8. 2-(Methylthio)ethanamine hydrochloride | CymitQuimica [cymitquimica.com]

- 9. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]

Navigating the Solubility Landscape of N-methyl-2-(methylthio)ethanamine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

N-methyl-2-(methylthio)ethanamine hydrochloride, a key amine salt intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents unique challenges and opportunities in drug development. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and ultimately, the efficiency of the entire manufacturing process. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of this compound. We will delve into the theoretical underpinnings of amine salt solubility, present a detailed, field-proven experimental protocol for its determination, and discuss the practical implications for API synthesis and process optimization.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug from discovery to market is paved with intricate chemical challenges. Among the most fundamental of these is understanding and controlling the solubility of chemical intermediates. For this compound, a hydrochloride salt of a secondary amine, its ability to dissolve in various organic solvents dictates the choice of reaction media, crystallization conditions, and purification techniques. A thorough grasp of its solubility profile is not merely an academic exercise; it is a cornerstone of robust and scalable pharmaceutical manufacturing.

Many drug substances are large organic molecules that tend to be nonpolar and insoluble in water. To enhance bioavailability, these molecules, particularly those containing amine groups, are often converted to their amine salt forms by reacting them with a strong acid like hydrochloric acid.[1] This conversion to a more polar, ionic species significantly increases aqueous solubility. However, in the realm of organic synthesis, where the focus is on reaction and purification in non-aqueous media, the solubility of these salts in organic solvents becomes a paramount concern.

This guide will provide a robust framework for approaching the solubility of this compound, moving from theoretical considerations to practical, hands-on methodologies.

Theoretical Framework: Deconstructing the Solubility of an Amine Hydrochloride

The solubility of this compound in an organic solvent is a complex interplay of intermolecular forces. As an ionic compound, its dissolution is governed by the ability of the solvent to overcome the lattice energy of the crystal and solvate the resulting N-methyl-2-(methylthio)ethylammonium cation and chloride anion. The principle of "like dissolves like" provides a foundational, albeit simplified, starting point for understanding this phenomenon.[2]

Key Factors Influencing Solubility:

-